molecular formula C11H6F5N3S B1411187 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione CAS No. 1823183-53-4

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione

Cat. No. B1411187
CAS RN: 1823183-53-4
M. Wt: 307.24 g/mol
InChI Key: BQNPERBABSAKMI-UHFFFAOYSA-N
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Description

“5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

During compound development, the trifluoromethyl group can be treated as a purely electron-withdrawing group . This unique property of fluorine means that substitution reactions are common in the synthesis of TFMP derivatives .


Physical And Chemical Properties Analysis

The trifluoromethyl group is strongly electron withdrawing . These unique properties of fluorine mean that substitution reactions are common in the synthesis of TFMP derivatives .

Scientific Research Applications

Agrochemical Industry Applications

Trifluoromethylpyridine derivatives, like the compound , are often utilized in the agrochemical industry. They can serve as intermediates in the synthesis of herbicides, insecticides, and fungicides due to their ability to interact with various biological targets in pests and weeds .

Pharmaceutical Industry Applications

Compounds with trifluoromethyl groups have found applications in medicinal chemistry. They are used in the synthesis of drugs that target specific proteins or enzymes within the body, such as PI3K inhibitors used in cancer treatment .

Synthesis of CETP Inhibitors

The related compound 3-Fluoro-5-trifluoromethylbenzonitrile has been used in synthesizing cholesteryl ester transfer protein (CETP) inhibitors, which are important in treating high cholesterol. This suggests that our compound may also be useful in this area .

Antimicrobial Activity

Substituted pyrimidines, which include our compound, have been prepared with dithioacetals for their antimicrobial activity. This indicates potential use in developing new antimicrobial agents .

Synthesis of Fluorinated Building Blocks

Halogenated pyridine derivatives are valuable fluorinated building blocks in organic synthesis. They can be used to create more complex molecules with specific desired properties .

Mechanism of Action

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methyl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F5N3S/c1-4-7(13)10(20)19-9(18-4)8-6(12)2-5(3-17-8)11(14,15)16/h2-3H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNPERBABSAKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2=C(C=C(C=N2)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
Reactant of Route 2
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
Reactant of Route 3
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
Reactant of Route 4
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
Reactant of Route 5
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
Reactant of Route 6
5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione

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